2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-bromobenzohydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step typically requires the use of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: Finally, the thioether derivative is reacted with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Hydrolysis Reactions: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced heterocyclic compounds.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific biological molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide can be compared with other oxadiazole derivatives, such as:
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.
2-((5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide: The methyl group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H14BrN3O2S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-5-2-3-8-14(11)19-15(22)10-24-17-21-20-16(23-17)12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
DNUAWODSKKNWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.